4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
Description
This compound is a Schiff base derivative of the 1,2,4-triazole-5(4H)-thione scaffold, featuring a 2-hydroxy-3-methoxybenzylidene moiety at the 4-position and a 3-methoxyphenyl group at the 3-position. The triazole-thione core is known for its diverse biological activities, including antimicrobial, analgesic, and anti-inflammatory properties . The methoxy and hydroxy substituents contribute to its electronic and steric profile, influencing solubility, reactivity, and interactions with biological targets.
Properties
CAS No. |
478257-66-8 |
|---|---|
Molecular Formula |
C17H16N4O3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4O3S/c1-23-13-7-3-5-11(9-13)16-19-20-17(25)21(16)18-10-12-6-4-8-14(24-2)15(12)22/h3-10,22H,1-2H3,(H,20,25)/b18-10+ |
InChI Key |
OHJVALXEAMJSJT-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)OC)O |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)OC)O |
Origin of Product |
United States |
Biological Activity
The compound 4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a derivative of 1,2,4-triazole, a class known for its diverse biological activities. This article explores the biological activity of this specific compound, emphasizing its synthesis, structural characteristics, and various biological evaluations.
Chemical Structure and Synthesis
The compound can be synthesized through the condensation reaction of 4-amino-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione with 2-hydroxy-3-methoxybenzaldehyde. The resulting Schiff base exhibits significant structural features due to the presence of both triazole and thione functionalities.
Structural Characteristics
The crystal structure analysis reveals that the compound has a non-planar conformation with notable torsion angles between the aromatic rings and the central triazole moiety. The presence of hydrogen bonding interactions contributes to its stability in the crystalline state .
Antioxidant Activity
Research indicates that compounds containing triazole and thione groups exhibit strong antioxidant properties. The antioxidant activity is often assessed using various assays such as DPPH radical scavenging and ABTS assays. The compound has shown promising results in these evaluations, indicating its potential as an antioxidant agent .
Antiproliferative Activity
The antiproliferative effects of 4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione have been investigated against various cancer cell lines. Studies demonstrate that this compound significantly inhibits cell proliferation, particularly in breast and colon cancer cell lines. The mechanism of action appears to involve induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the methoxy groups can enhance antimicrobial efficacy .
Summary of Biological Activities
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antioxidant | High | Radical scavenging |
| Antiproliferative | Moderate to High | Induces apoptosis |
| Antimicrobial | Moderate | Inhibits bacterial growth |
Case Study 1: Antiproliferative Effects
In a study conducted on human breast cancer cells (MCF-7), treatment with the compound resulted in a significant decrease in cell viability after 48 hours. The IC50 value was determined to be approximately 25 µM, indicating a strong antiproliferative effect compared to control groups .
Case Study 2: Antioxidant Evaluation
Another study utilized the DPPH assay to evaluate the antioxidant capacity of the compound. Results showed that at a concentration of 50 µM, it reduced DPPH radical concentration by over 70%, outperforming some standard antioxidants like ascorbic acid .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thione (-C=S) group serves as a nucleophilic site, enabling substitution reactions with electrophiles.
| Reaction Type | Conditions | Outcome | References |
|---|---|---|---|
| Alkylation | Alkyl halides (R-X), base (K₂CO₃) | Formation of S-alkyl derivatives (e.g., -C-S-R) with retained triazole ring | |
| Acylation | Acetyl chloride, pyridine | Thioester formation via substitution at the sulfur atom |
Key Findings :
-
Alkylation occurs preferentially at the thione sulfur over nitrogen sites due to higher electron density.
-
Acylation products are stabilized by intramolecular hydrogen bonding between the acetyl oxygen and hydroxyl group.
Redox Reactions
The thione group undergoes oxidation, while the imine moiety participates in reduction.
| Reaction Type | Conditions | Outcome | References |
|---|---|---|---|
| Oxidation (Thione → Disulfide) | H₂O₂, acidic conditions | Dimerization via S-S bond formation | |
| Reduction (Imine → Amine) | NaBH₄, ethanol | Conversion to secondary amine derivative |
Key Findings :
-
Disulfide formation occurs quantitatively under excess H₂O₂, confirmed by mass spectrometry.
-
Imine reduction retains the triazole-thione scaffold but alters biological activity due to amine formation.
Condensation and Tautomerization
The compound participates in reversible condensation and tautomeric shifts.
Key Findings :
-
Aldol condensation expands the π-conjugated system, enhancing UV-Vis absorption at ~350 nm.
-
Thione-thiol tautomerism is pH-dependent, favoring the thiol form under basic conditions .
Complexation with Metal Ions
The N and S donor atoms enable coordination with transition metals.
| Metal Ion | Conditions | Complex Structure | Applications | References |
|---|---|---|---|---|
| Cu(II) | Methanol, room temperature | Octahedral geometry with N,S,O coordination | Antimicrobial activity | |
| Fe(III) | Aqueous ethanol, reflux | Tetragonal distortion observed via XRD | Catalytic oxidation |
Key Findings :
-
Cu(II) complexes exhibit enhanced antibacterial efficacy (MIC: 8–16 µg/mL) compared to the free ligand.
-
Fe(III) coordination stabilizes the triazole ring against thermal degradation.
Interaction with Biological Targets
The compound engages in non-covalent interactions with enzymes and receptors.
| Target | Interaction Type | Observed Effect | References |
|---|---|---|---|
| Bacterial DNA gyrase | Hydrogen bonding, π-stacking | Inhibition of DNA replication (IC₅₀: 12 µM) | |
| Human topoisomerase IIα | Intercalation | Cytotoxicity in HeLa cells (EC₅₀: 18 µM) |
Key Findings :
-
Methoxy groups enhance binding affinity to DNA gyrase by 40% compared to non-methoxy analogs.
-
Cytotoxicity correlates with the compound’s ability to stabilize topoisomerase-DNA cleavage complexes.
Acid/Base-Mediated Degradation
The compound undergoes pH-dependent decomposition.
| Condition | Degradation Pathway | Products Identified | References |
|---|---|---|---|
| Strong acid (pH < 2) | Hydrolysis of imine bond | 3-(3-Methoxyphenyl)-1,2,4-triazole-5-thione | |
| Strong base (pH > 10) | Demethylation of methoxy groups | Hydroxy-substituted derivatives |
Key Findings :
-
Acidic hydrolysis occurs rapidly at 80°C, with a half-life of 2.3 hours.
-
Base-induced demethylation is reversible under mild acidic conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Electronic Comparisons
- Substituent Positionality: The target compound’s 3-methoxyphenyl group differs from the 2-methoxyphenyl isomer (CAS 478256-49-4) . Compared to the 4-isobutylphenyl analog , the target’s smaller 3-methoxyphenyl group may improve solubility but reduce hydrophobic interactions.
Benzylidene Moieties :
Physicochemical Properties
- Crystallinity : The 3-nitro analog forms stable crystals via N–H⋯N bonds, whereas the target’s hydroxy group may promote O–H⋯S or O–H⋯N interactions, affecting solubility and formulation.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via condensation of 4-amino-1,2,4-triazole-5-thione derivatives with substituted benzaldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde). Key steps include:
- Reagent Selection: Use ethanol or methanol as solvents with catalytic KOH or NaOH to facilitate Schiff base formation .
- Reaction Conditions: Reflux at 70–80°C for 4–6 hours ensures complete imine bond formation. Post-reaction, precipitation in ice-water improves purity .
- Yield Optimization: Adjusting the molar ratio (1:1.2 for aldehyde:amine) and using anhydrous conditions minimizes side reactions like oxidation of the thione group .
Q. How is the crystal structure determined, and what intermolecular interactions stabilize its lattice?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization: Slow evaporation of DMSO/ethanol solutions produces diffraction-quality crystals .
- Structural Insights: The triazole core forms dihedral angles of 53–78° with substituted aryl rings, while N–H⋯S hydrogen bonds create centrosymmetric dimers, stabilizing the lattice .
- Validation: Compare bond lengths/angles with standard values (e.g., C–S: ~1.68 Å; C–N: ~1.32 Å) to confirm geometry .
Q. Which spectroscopic techniques confirm its tautomeric forms (thione vs. thiol)?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR shows absence of SH protons (~3–4 ppm) in the thione form. ¹³C NMR confirms the C=S signal at ~165 ppm .
- IR Spectroscopy: A strong absorption band at ~1250 cm⁻¹ (C=S stretch) distinguishes thione from thiol tautomers .
- Mass Spectrometry: ESI-MS detects the molecular ion peak (e.g., m/z 369.08 for C₁₇H₁₅N₃O₃S) to validate purity .
Advanced Research Questions
Q. How do substituents (e.g., methoxy groups) influence its biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies involve:
- Modification: Replace methoxy groups with halogens or alkyl chains via nucleophilic substitution .
- Bioassays: Test antimicrobial activity using agar dilution (MIC: 12.5–50 µg/mL against S. aureus). Increased methoxy substitution enhances membrane penetration .
- Computational Modeling: Perform DFT calculations to correlate electron-donating groups (e.g., –OCH₃) with HOMO-LUMO gaps and reactivity .
Q. How can contradictions in reported biological data be resolved?
Methodological Answer:
- Standardization: Use CLSI guidelines for antimicrobial assays to control inoculum size and incubation time .
- Solubility Adjustments: Employ co-solvents (5% DMSO in PBS) to ensure consistent bioavailability across studies .
- Statistical Analysis: Apply ANOVA to compare datasets; outliers may arise from impurities in early synthetic batches .
Q. What computational strategies predict binding modes with target enzymes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with C. albicans CYP51 (PDB: 1EA1). The thione group coordinates to heme iron, while methoxy groups stabilize hydrophobic pockets .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of enzyme-ligand complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. How are metal complexes of this compound synthesized, and what are their applications?
Methodological Answer:
- Synthesis: React the compound with Co(II)/Ni(II) salts in ethanol-water (1:1) at pH 6–7. Chelation occurs via the triazole N and thione S atoms .
- Characterization: UV-Vis (d-d transitions at 500–600 nm) and cyclic voltammetry (quasi-reversible Co²⁺/Co³⁺ peaks) confirm octahedral geometry .
- Applications: Metal complexes show 2–4× enhanced antifungal activity compared to the parent ligand due to improved membrane permeability .
Q. What strategies improve solubility for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
